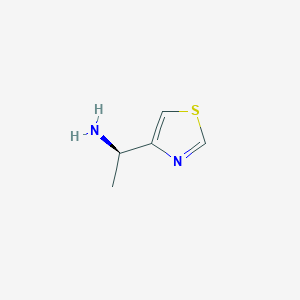

(R)-1-Thiazol-4-yl-ethylamine

CAS No.:

Cat. No.: VC3325341

Molecular Formula: C5H8N2S

Molecular Weight: 128.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2S |

|---|---|

| Molecular Weight | 128.2 g/mol |

| IUPAC Name | (1R)-1-(1,3-thiazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3/t4-/m1/s1 |

| Standard InChI Key | QNBSQSRLKMIEAH-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](C1=CSC=N1)N |

| Canonical SMILES | CC(C1=CSC=N1)N |

Introduction

Chemical Properties and Structure

(R)-1-Thiazol-4-yl-ethylamine is a heterocyclic compound belonging to the thiazole derivative class. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical reactivity and biological properties. The ethylamine substituent at the 4-position of the thiazole ring enhances its reactivity and potential for interaction with biological targets, positioning this compound as a valuable building block in pharmaceutical research.

Physical and Chemical Properties

The base compound (R)-1-Thiazol-4-yl-ethylamine has a molecular formula of C5H8N2S and a molecular weight of 128.19 g/mol. It is commonly encountered in its dihydrochloride salt form (C5H10Cl2N2S) with a molecular weight of 201.11 g/mol, which improves its stability and solubility characteristics for research applications. The compound typically appears as a white crystalline solid with specific solubility properties that facilitate its use in various laboratory settings and pharmaceutical formulations.

Structural Identifiers and Nomenclature

The precise identification of (R)-1-Thiazol-4-yl-ethylamine is essential for scientific communication and regulatory purposes. The table below provides comprehensive identification data for this compound:

| Parameter | Value |

|---|---|

| IUPAC Name | (1R)-1-(1,3-thiazol-4-yl)ethanamine |

| CAS Number (dihydrochloride salt) | 1965305-33-2 |

| Molecular Formula (free base) | C5H8N2S |

| Molecular Formula (dihydrochloride) | C5H10Cl2N2S |

| Molecular Weight (free base) | 128.19 g/mol |

| Molecular Weight (dihydrochloride) | 201.11 g/mol |

| Standard InChI | InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m1../s1 |

| Standard InChIKey | QNBSQSRLKMIEAH-SCSAIBSYSA-N |

| SMILES | CC(C1=CSC=N1)N.Cl.Cl |

This compound is characterized by its R-configuration at the chiral center, which distinguishes it from its enantiomer and contributes to its specific biological activity profile. The stereospecific nature of this molecule is particularly significant in drug development, where chirality often plays a crucial role in determining biological efficacy and safety.

Structural Features and Their Significance

The structural elements of (R)-1-Thiazol-4-yl-ethylamine contribute significantly to its chemical and biological properties. Understanding these features is essential for predicting its behavior in various biological systems and for designing derivatives with enhanced activity profiles.

Thiazole Ring

The thiazole ring in (R)-1-Thiazol-4-yl-ethylamine is a five-membered heterocyclic structure containing a sulfur atom and a nitrogen atom in positions 1 and 3, respectively. This ring structure contributes to the compound's ability to participate in various non-covalent interactions with biological targets. The presence of the thiazole moiety has been associated with diverse biological activities in pharmaceutical compounds, including antimicrobial, antifungal, and anti-inflammatory properties. The low-lying C-S σ* orbitals in the thiazole structure create regions of low electron density on sulfur (σ-holes), which may play a significant role in the interaction with biological targets .

Ethylamine Group

The ethylamine substituent at the 4-position of the thiazole ring enhances the compound's reactivity and capacity for hydrogen bonding with biological targets. This functional group provides a basic site that can participate in ionic interactions with acidic residues in proteins, potentially contributing to the compound's biological activity. The chiral center at the ethylamine carbon introduces stereoselectivity in its interactions with biological receptors, which may result in differential activity between the R and S enantiomers.

Biological Activities and Applications

The biological activities of (R)-1-Thiazol-4-yl-ethylamine and related thiazole derivatives have generated significant interest in medicinal chemistry research due to their potential therapeutic applications.

Related Thiazole Derivatives and Their Activities

Research on related thiazole derivatives provides insights into the potential biological activities of compounds like (R)-1-Thiazol-4-yl-ethylamine. For instance, thiazole derivatives with various substitution patterns have demonstrated significant anticancer activity against multiple cell lines, including leukemia, breast cancer, and colon cancer cell lines . Certain thiazole derivatives have shown particularly promising activity against specific cancer cell lines, with GI50 values in the submicromolar range. For example, compound 1d and 1l exhibited significant activity against HCT-116 colon cancer cells with GI50 values of 0.93 μM and 0.18 μM, respectively .

Additionally, 2,4-disubstituted arylthiazoles have demonstrated trypanocidal activity, with compounds 1a and 2a exhibiting IC50 values of 0.42 μM and 0.80 μM, respectively . These findings highlight the potential of thiazole derivatives as scaffolds for developing novel antiparasitic agents.

Structure-Activity Relationships

Studies on thiazole derivatives have revealed important structure-activity relationships that may be relevant to understanding the potential biological activities of (R)-1-Thiazol-4-yl-ethylamine. The position of substituents on the thiazole ring significantly influences biological activity, with 4-substituted thiazoles often demonstrating different activity profiles compared to 2-substituted analogs . The nature of the substituents also plays a crucial role, with lipophilic groups often enhancing activity against certain targets.

Pharmaceutical Development and Research Directions

The pharmaceutical development of compounds like (R)-1-Thiazol-4-yl-ethylamine involves various stages, from initial synthesis and characterization to preclinical and clinical studies. Current research focuses on exploring the potential of thiazole derivatives as therapeutic agents for various conditions.

Current Research Focus

Comparative Analysis with Similar Compounds

A comparative analysis of (R)-1-Thiazol-4-yl-ethylamine with structurally related compounds provides valuable insights into the relationship between structural features and biological activities.

Positional Isomers

The position of substituents on the thiazole ring significantly influences the biological activity of thiazole derivatives. While (R)-1-Thiazol-4-yl-ethylamine features an ethylamine group at the 4-position of the thiazole ring, compounds with substituents at the 2-position, such as (R)-1-(thiazol-2-yl)ethanamine (CAS: 623143-43-1), may exhibit different activity profiles . For instance, compounds 11 and 14 from the patent document feature thiazol-4-yl moieties, while compounds 1-10, 12, 13, and 15-17 feature thiazol-2-yl moieties, suggesting the importance of positional isomerism in determining biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume